2,4-dichloro-N-(5-((2-methylbenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
2,4-dichloro-N-(5-((2-methylbenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-(5-((2-methylbenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps. One common method includes the reaction of 2,4-dichlorobenzoyl chloride with 5-amino-1,3,4-thiadiazole-2-thiol in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then reacted with 2-methylbenzyl chloride under reflux conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-(5-((2-methylbenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Nucleophiles like amines, thiols; often in the presence of a catalyst or under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
2,4-dichloro-N-(5-((2-methylbenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-(5-((2-methylbenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. Additionally, it can interact with cellular membranes, leading to increased permeability and cell death.
Comparison with Similar Compounds
Similar Compounds
- 2,4-dichloro-N-(2-methylbenzyl)benzamide
- 2,4-dichloro-N-(4-methoxybenzyl)benzamide
- 2,4-dichloro-N-(2-methylbenzyl)aniline
Uniqueness
Compared to similar compounds, 2,4-dichloro-N-(5-((2-methylbenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)benzamide exhibits unique properties due to the presence of the thiadiazole ring and the sulfonyl group
Properties
Molecular Formula |
C17H13Cl2N3O3S2 |
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Molecular Weight |
442.3 g/mol |
IUPAC Name |
2,4-dichloro-N-[5-[(2-methylphenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C17H13Cl2N3O3S2/c1-10-4-2-3-5-11(10)9-27(24,25)17-22-21-16(26-17)20-15(23)13-7-6-12(18)8-14(13)19/h2-8H,9H2,1H3,(H,20,21,23) |
InChI Key |
YHZFWQQTZFHMFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CS(=O)(=O)C2=NN=C(S2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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